异亮氨酸-亮氨酸

描述

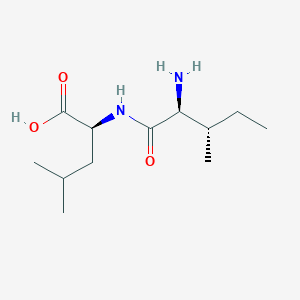

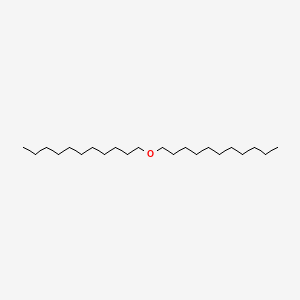

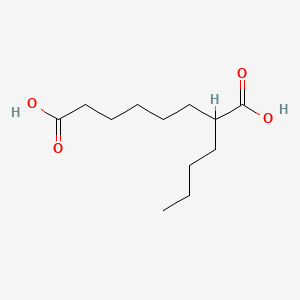

Ile-Leu, also known as Isoleucylleucine , is a dipeptide composed of the amino acids isoleucine (Ile) and leucine (Leu). These two amino acids share the same molecular weight but have different structures, which can significantly influence protein functions . To thoroughly characterize a protein of interest, researchers need to carefully examine each Ile/Leu position in the protein sequence .

Synthesis Analysis

The synthesis of Ile-Leu involves the use of selectively labeled amino acid precursors or the addition of selectively labeled amino acids . The assignment of methyl groups, a prerequisite for functional analysis, employs different strategies . For instance, protocols for efficient methyl labeling have been developed based on the use of selectively labeled amino acid precursors (Ile, Leu, Val) or on the addition of selectively labeled amino acids (Ala, Met, Thr) .

Molecular Structure Analysis

Although Ile and Leu share the same molecular weight, their different structures may dramatically influence protein functions . The structural mechanism of Ile-Leu has been investigated using molecular dynamics simulations . The distinct hydrophobic side chain symmetries of Leu and Ile can cause the interaction network to redistribute, offering effective conformation transduction .

Chemical Reactions Analysis

The fragmentations of Ile-Leu have been systematically investigated using collision-induced dissociation (CID) tandem mass spectrometry . The three structural isomers can be distinguished by their CID MS/MS spectra .

Physical And Chemical Properties Analysis

Ile-Leu has a molecular formula of C12H24N2O3, an average mass of 244.331 Da, and a monoisotopic mass of 244.178696 Da . The physical-chemical properties of residues in Ile-Leu have been analyzed to obtain interface propensities of residues and to find differences in the distribution of five quantitative descriptors for amino acid residues .

科学研究应用

神经营养作用

异亮氨酸-亮氨酸因其在神经生物学中的潜力而受到研究,特别是在神经营养因子的背景下。Niwa等人(2007)的研究发现,二肽亮氨酸-异亮氨酸可以诱导神经胶质细胞系衍生的神经营养因子(GDNF)和肿瘤坏死因子-α(TNF-α)的表达。这表明其作为甲基苯丙胺诱导依赖的治疗剂的潜力(Niwa等人,2007)。此外,Nitta等人(2004)发现疏水性二肽亮氨酸-异亮氨酸可以通过诱导培养神经元中的BDNF和GDNF合成来防止神经元死亡,突出了其神经保护潜力(Nitta等人,2004)。

分子生物学和蛋白质研究

在分子生物学中,特别是在核磁共振光谱领域,胡等人(2012)开发了核磁共振实验,以分离使用α-酮异戊酸或羟基丙酮酸标记的缬氨酸和亮氨酸的甲基共振。这在研究高分子量蛋白质中至关重要(胡等人,2012)。Tugarinov和Kay(2003)提出了核磁共振实验,用于分配大蛋白质中异亮氨酸、亮氨酸和缬氨酸的甲基(13)C和(1)H化学位移,增强了我们对蛋白质结构和相互作用的理解(Tugarinov和Kay,2003)。

药代动力学和生物化学

亮氨酸、异亮氨酸和缬氨酸等BCAA的药代动力学已经得到研究,在膳食补充剂和临床治疗中得到应用。王等人(2015)开发了一种HPLC-MS/MS方法,用于同时测定比格犬血浆中的亮氨酸、异亮氨酸和缬氨酸,有助于药代动力学研究(王等人,2015)。

代谢工程中的应用

McAtee等人(2015)强调了同位素标记实验(ILEs)和(13)C通量分析在代谢工程中的应用,这可以应用于亮氨酸和异亮氨酸。这种方法对于识别宿主细胞工厂中靶向工程的途径很有用(McAtee、Jazmin和Young,2015)。

营养和代谢作用

在营养学中,膳食亮氨酸和异亮氨酸对代谢和生长的影响已经得到研究。马等人(2020)探讨了膳食补充亮氨酸或异亮氨酸如何影响小鼠的脂质代谢和肥胖管理(马等人,2020)。

安全和危害

未来方向

The exact function and binding partners of Ile-Leu remain unknown, providing a basis for future NMR studies of protein-protein interactions to elucidate the molecular mechanism of double membrane vesicle (DMV) formation . This could have broader implications for understanding the role of Ile-Leu in various biological processes and diseases.

属性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXCSQZLLIOCI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427071 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ile-Leu | |

CAS RN |

26462-22-6 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)